N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide
Description
N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide is a complex organic compound featuring a thiazinan ring and a benzamide group. This compound belongs to the class of thiazinanes, which are heterocyclic compounds containing nitrogen and sulfur atoms
Properties
IUPAC Name |
N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-16(2,18-8-10-23(20)11-9-18)12-17-15(19)13-4-6-14(7-5-13)24(3,21)22/h4-7H,8-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJCPCOCAKQKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C)N2CCS(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazinan Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen atoms.
Benzamide Group Introduction: The benzamide group is usually introduced through acylation reactions using 4-methylsulfonylbenzoyl chloride and the corresponding amine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-4-methylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazinane derivatives
Benzamide-based molecules
Other sulfur- and nitrogen-containing heterocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
